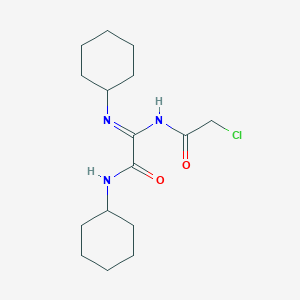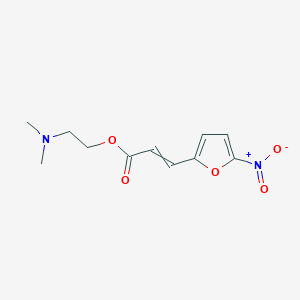
2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-YL)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that features a nitrofuran moiety and a dimethylaminoethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-nitrofuran-2-yl)prop-2-enoic acid with 2-(dimethylamino)ethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity. The reaction mixture is typically purified by distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: 2-(Dimethylamino)ethyl 3-(5-aminofuran-2-yl)prop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate has been studied for its potential antimicrobial properties. It has shown activity against a range of bacterial strains, including Mycobacterium tuberculosis . Additionally, derivatives of this compound have been explored for their potential use as antituberculosis agents . The compound’s ability to inhibit bacterial growth makes it a promising candidate for further research in medicinal chemistry.
Wirkmechanismus
The antimicrobial activity of 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is believed to be due to its ability to interfere with bacterial enzyme systems. Specifically, it has been shown to inhibit arylamine N-acetyltransferase, an enzyme essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enamide
- 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoic acid
Uniqueness
Compared to similar compounds, 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate stands out due to its ester functional group, which can be easily modified to create a variety of derivatives. This flexibility allows for the exploration of different chemical properties and biological activities, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
90147-33-4 |
|---|---|
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H14N2O5/c1-12(2)7-8-17-11(14)6-4-9-3-5-10(18-9)13(15)16/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
HKXSFQCAFTXHSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




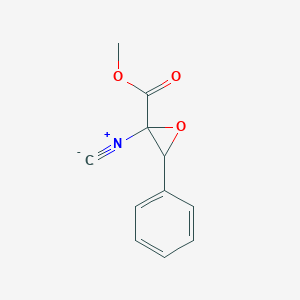
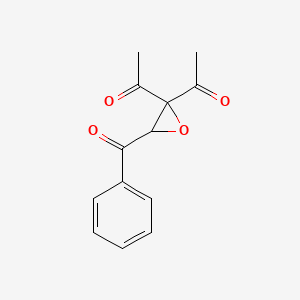


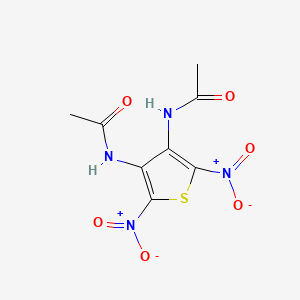

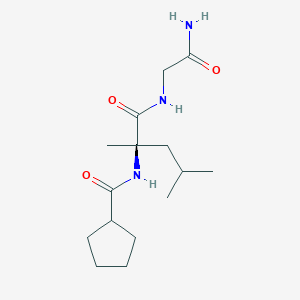
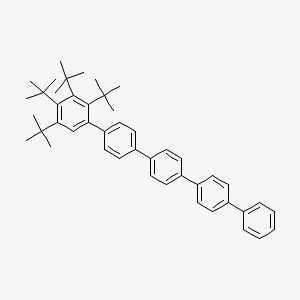
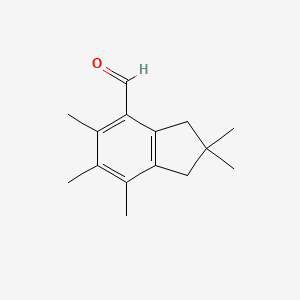
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
